Cas no 615247-86-4 ((S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol)

(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol is a chiral binaphthyl derivative widely used in asymmetric synthesis and catalysis. Its rigid, sterically hindered structure and iodine substituents enhance its utility as a ligand in transition-metal-catalyzed reactions, including C–C bond-forming processes. The compound’s high enantioselectivity and stability under various reaction conditions make it valuable for constructing complex chiral molecules. Additionally, its iodine groups offer opportunities for further functionalization, broadening its applications in materials science and pharmaceutical intermediates. This compound is particularly advantageous in enantioselective transformations due to its well-defined stereochemistry and tunable electronic properties.
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol structure
615247-86-4 structure
Product Name:(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
CAS No:615247-86-4
MF:C20H12I2O2
MW:538.117030143738
CID:2951385
PubChem ID:10234247
Update Time:2025-06-10

(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol Chemical and Physical Properties

Names and Identifiers

    • (S)-3,3'-二碘-1,1'-联萘酚
    • (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
    • 3,3'-i2-binol
    • 1,1'-Bi(3-iodo-2-naphthol)
    • (aR)-3,3'-Diiodo-1,1'-bi(2-naphthol)
    • (aS)-3,3'-Diiodo-1,1'-bi(2-naphthol)
    • 3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
    • (R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
    • AKOS030528893
    • MFCD25372833
    • (S)?-3,?3'-Diiodo-?[1,?1'-binaphthalene]?-?2,?2'-?diol
    • CS-0087215
    • CS-0087210
    • 615247-86-4
    • SY276759
    • S-3,3'-diiodo-[1,1'-Binaphthalene]-2,2'-diol
    • E81066
    • (R)?-3,?3'-Diiodo-?[1,?1'-binaphthalene]?-?2,?2'-?diol
    • (1S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
    • SCHEMBL8009161
    • E72681
    • (1R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
    • 287111-93-7
    • BS-17211
    • 1-(2-Hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-ol
    • 1202022-71-6
    • (R)-3,3 inverted exclamation mark -Diiodo-[1,1 inverted exclamation mark -binaphthalene]-2,2 inverted exclamation mark -diol
    • [1,1'-Binaphthalene]-2,2'-diol, 3,3'-diiodo-, (1R)-
    • R-3,3'-diiodo-[1,1'-Binaphthalene]-2,2'-diol
    • Inchi: 1S/C20H12I2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
    • InChI Key: AGYZAQQARDBULW-UHFFFAOYSA-N
    • SMILES: IC1=CC2C=CC=CC=2C(=C1O)C1=C(C(=CC2C=CC=CC1=2)I)O

Computed Properties

  • Exact Mass: 537.89267 g/mol
  • Monoisotopic Mass: 537.89267 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 40.5
  • Molecular Weight: 538.1

(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol Pricemore >>

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(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol Suppliers

Amadis Chemical Company Limited
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(CAS:615247-86-4)(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Order Number:A1043290
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:15
Price ($):159.0
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(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol Related Literature

Additional information on (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol

Introduction to (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol (CAS No. 615247-86-4)

The compound (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol, identified by the CAS number 615247-86-4, is a sophisticated molecular entity that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This binaphthalene derivative features a unique stereochemical configuration, with the (S) configuration at the chiral center, which imparts distinct electronic and steric properties. The presence of iodine atoms at the 3 and 3' positions enhances its reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.

In recent years, the pharmaceutical industry has seen a surge in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of binaphthalene derivatives, such as (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol, plays a crucial role in determining the biological activity of these compounds. The (S) configuration of this molecule has been studied extensively for its potential applications in drug design and development. Researchers have leveraged its structural features to create novel pharmacophores that interact selectively with biological targets.

The iodine substituents in (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol serve as versatile handles for further functionalization. This allows chemists to introduce additional groups or linkages that can enhance the pharmacological properties of the compound. For instance, palladium-catalyzed cross-coupling reactions are commonly employed to modify the iodine atoms, enabling the synthesis of a wide array of derivatives with tailored characteristics. These reactions are particularly useful in constructing complex molecular architectures that mimic natural products or bioactive molecules.

One of the most promising applications of this compound is in the field of asymmetric catalysis. The chiral binaphthalene core acts as a ligand in transition metal-catalyzed reactions, facilitating enantioselective transformations. This capability is crucial for producing enantiomerically pure compounds, which are often required for therapeutic purposes. Recent studies have demonstrated that (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol can be used to enhance the efficiency of catalytic processes such as hydrogenation and oxidation reactions. By optimizing reaction conditions and catalyst systems, researchers have achieved high yields of enantiomerically enriched products.

Another area where this compound has shown promise is in materials science. The rigid binaphthalene backbone and the presence of iodine atoms contribute to its unique electronic properties. These characteristics make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have explored its potential as a building block for designing novel materials with improved charge transport properties. The ability to functionalize the iodine atoms allows for fine-tuning of these electronic properties, making it a versatile candidate for advanced material applications.

In summary, (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol (CAS No. 615247-86-4) is a multifaceted compound with significant implications in pharmaceutical chemistry and materials science. Its unique stereochemistry and reactivity make it an invaluable tool for synthetic chemists and researchers working on drug discovery and development. The ability to perform selective functionalization and its potential applications in asymmetric catalysis further underscore its importance in modern chemical research.

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Amadis Chemical Company Limited
(CAS:615247-86-4)(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
A1043290
Purity:99%
Quantity:1g
Price ($):159.0
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